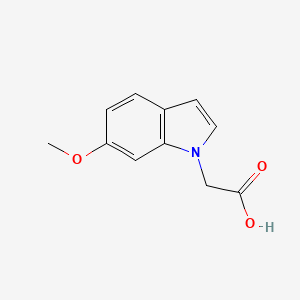
6,8-Difluoro-4-methylumbelliferyl octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Difluoro-4-methylumbelliferyl octanoate is a fluorogenic substrate used in various biochemical assays. It is a derivative of 4-methylumbelliferone, modified with fluorine atoms at positions 6 and 8, and an octanoate ester group. This compound is particularly useful in enzymatic studies due to its ability to release a fluorescent product upon enzymatic cleavage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-4-methylumbelliferyl octanoate typically involves the esterification of 6,8-difluoro-4-methylumbelliferone with octanoic acid. The reaction is usually catalyzed by a strong acid such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over reaction parameters, leading to a more efficient and scalable production process.
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-4-methylumbelliferyl octanoate primarily undergoes hydrolysis reactions, where the ester bond is cleaved by enzymes such as esterases or lipases. This hydrolysis releases 6,8-difluoro-4-methylumbelliferone, which is fluorescent and can be easily detected.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is commonly performed using esterases or lipases in buffered aqueous solutions. The reaction conditions typically include a pH range of 7-8 and a temperature range of 25-37°C.
Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions under specific conditions, though these are not typically utilized in standard assays.
Major Products
The major product of the hydrolysis reaction is 6,8-difluoro-4-methylumbelliferone, which exhibits strong fluorescence and is used as a marker in various biochemical assays.
Scientific Research Applications
6,8-Difluoro-4-methylumbelliferyl octanoate is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is as a fluorogenic substrate for the detection and quantification of esterase and lipase activities. This compound is also used in high-throughput screening assays to identify potential inhibitors or activators of these enzymes.
In addition to enzymatic studies, this compound is employed in the study of metabolic pathways involving esterases and lipases. Its fluorescent properties make it an excellent tool for real-time monitoring of enzymatic reactions in live cells and tissues.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-4-methylumbelliferyl octanoate involves the enzymatic cleavage of the ester bond by esterases or lipases. Upon cleavage, the non-fluorescent substrate is converted into the fluorescent product, 6,8-difluoro-4-methylumbelliferone. This fluorescence can be measured using a fluorometer, providing a quantitative readout of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl octanoate: Similar in structure but lacks the fluorine atoms at positions 6 and 8, resulting in different fluorescence properties.
6,8-Difluoro-4-methylumbelliferyl phosphate: Another fluorogenic substrate used for phosphatase assays, differing in the functional group attached to the umbelliferone core.
Uniqueness
6,8-Difluoro-4-methylumbelliferyl octanoate is unique due to its dual fluorine substitution, which enhances its stability and fluorescence properties. This makes it particularly suitable for sensitive and accurate detection of enzymatic activities in various research applications.
Properties
Molecular Formula |
C18H20F2O4 |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
(6,8-difluoro-4-methyl-2-oxochromen-7-yl) octanoate |
InChI |
InChI=1S/C18H20F2O4/c1-3-4-5-6-7-8-14(21)23-18-13(19)10-12-11(2)9-15(22)24-17(12)16(18)20/h9-10H,3-8H2,1-2H3 |
InChI Key |
NILOHUULNWRMEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=C(C=C2C(=CC(=O)OC2=C1F)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


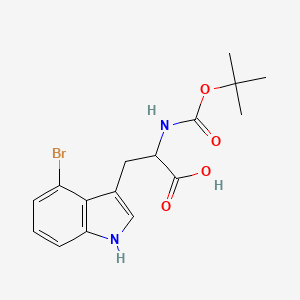
![2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol](/img/structure/B12308465.png)
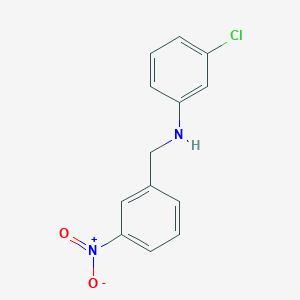
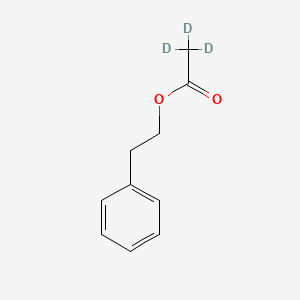
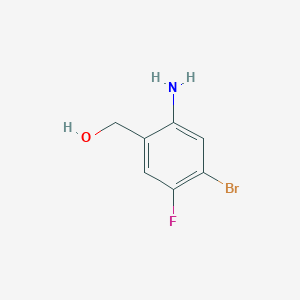
![6-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B12308489.png)
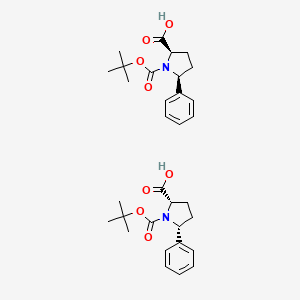
![14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecan-6-one](/img/structure/B12308505.png)

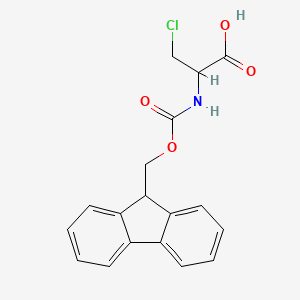
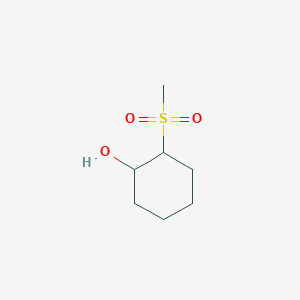
![[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B12308531.png)
![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B12308536.png)
